- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369

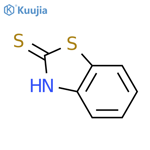

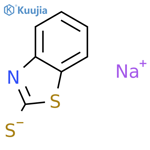

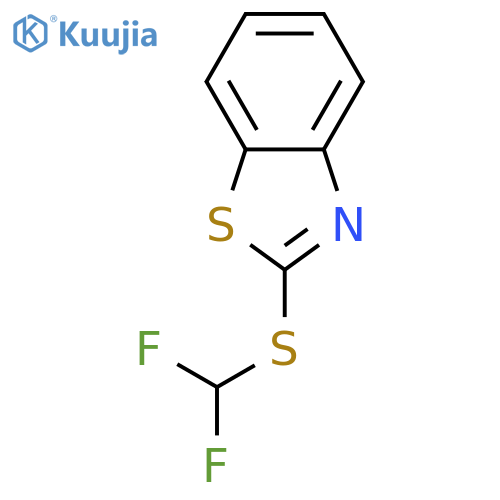

Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

943-08-8 structure

Nome del prodotto:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzothiazole,2-[(difluoromethyl)thio]-

- 2-(difluoromethylsulfanyl)-1,3-benzothiazole

- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE

- 2-(difluoromethylthio)benzo[d]thiazole

- 2-(difluoromethylthio)benzothiazole

- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole

- 2-Difluormethylthiobenzothiazol

- 2-Difluormethylthio-benzthiaxazol

- 2-difluoromethylsulfanyl-benzothiazole

- HMS1762N13

- 2-[(Difluoromethyl)thio]benzothiazole (ACI)

- 2-((Difluoromethyl)thio)benzo[d]thiazole

- Z55073648

- 943-08-8

- BS-29880

- C8H5F2NS2

- SCHEMBL15003935

- XYUPZERKMMCICQ-UHFFFAOYSA-N

- DTXSID30364107

- NCGC00319969-01

- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole

- MFCD00518584

- AKOS001035843

- EN300-89177

- CS-0186378

- AB01316392-02

- CCG-321108

- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

-

- MDL: MFCD00518584

- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

- Chiave InChI: XYUPZERKMMCICQ-UHFFFAOYSA-N

- Sorrisi: FC(SC1SC2C(=CC=CC=2)N=1)F

Proprietà calcolate

- Massa esatta: 216.98300

- Massa monoisotopica: 216.983

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 180

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 66.4A^2

- XLogP3: 4

Proprietà sperimentali

- Densità: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 32-33°C

- Punto di ebollizione: 70-75 ºC (0.1 Torr)

- Punto di infiammabilità: 109.7±30.1 ºC,

- Indice di rifrazione: 1.6088 (589.3 nm 25 ºC)

- Solubilità: Quasi insolubile (0,098 g/l) (25°C),

- PSA: 66.43000

- LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Informazioni sulla sicurezza

- Codice categoria di pericolo: 20/21/22-36/37/38

- Istruzioni di sicurezza: S26; S36/37/39

- Frasi di rischio:R20/21/22; R36/37/38

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 1g |

1283.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 200mg |

364.0CNY | 2021-07-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 98% | 250mg |

¥124.0 | 2024-04-17 | |

| Chemenu | CM361643-1g |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 95%+ | 1g |

$89 | 2024-07-19 | |

| Alichem | A059004086-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 5g |

$1017.60 | 2023-08-31 | |

| TRC | D591700-25mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 25mg |

$ 70.00 | 2022-06-05 | ||

| TRC | D591700-50mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Alichem | A059004086-1g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 1g |

$326.40 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1226383-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 95% | 5g |

$650 | 2024-06-03 | |

| Enamine | EN300-89177-2.5g |

2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 95% | 2.5g |

$286.0 | 2023-09-01 |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

Riferimento

- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water

1.2 Reagents: Hydrogen peroxide Solvents: Water

Riferimento

- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

Riferimento

- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: p-Xylene ; 1 h, 90 °C

Riferimento

- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Riferimento

- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

Riferimento

- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

Riferimento

- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt

Riferimento

- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Riferimento

- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

Riferimento

- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

Riferimento

- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C

Riferimento

- Process for preparation of difluoromethyl substituted compounds, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt

Riferimento

- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,

Metodo di produzione 15

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt

Riferimento

- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Riferimento

- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563

Metodo di produzione 18

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Riferimento

- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt

Riferimento

- Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H, European Journal of Organic Chemistry, 2022, 2022(18),

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

- 1,3-benzothiazole-2-thiol

- Sodium bromodifluoroacetate

- 5-Methylpyrimidin-2-amine

- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-

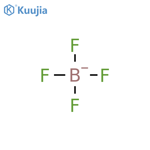

- Borate(1-),tetrafluoro-

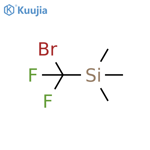

- Trimethyl(bromodifluoromethyl)silane

- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-

- Sodium 2-mercaptobenzothiazole

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- (Chlorodifluoromethyl)trimethylsilane

- 2,2-difluoro-2-triphenylphosphaniumylacetate

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Letteratura correlata

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole) Prodotti correlati

- 615-22-5(2-(Methylthio)benzothiazole)

- 1378265-53-2(3-aminooxolane-2-carboxylic acid)

- 2549186-23-2(5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine)

- 67828-44-8(Benzoic acid,5-chloro-2,4-dihydroxy-)

- 2109278-24-0([3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone)

- 303791-36-8(3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide)

- 1805449-51-7(6-Bromo-4-(difluoromethyl)-3-nitropyridine-2-acetic acid)

- 1327523-91-0(N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride)

- 1451391-88-0(2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid)

- 2171884-50-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Purezza:99%

Quantità:5g

Prezzo ($):267.0